REACTION_CXSMILES
|
[P:1]([O:8][CH2:9][CH3:10])([O:5]CC)[O:2][CH2:3][CH3:4].Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>>[CH2:25]([P:1]([O:2][CH2:3][CH3:4])(=[O:5])[O:8][CH2:9][CH3:10])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12]
|
Name
|
|
Quantity
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100 g
|
Type
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reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
164 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
connected to a descending condenser
|
Type
|
DISTILLATION
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Details
|
Bromoethane distills out at a bath temperature of 170° C.
|
Type
|
DISTILLATION
|
Details
|
the mixture is then distilled under high vacuum
|
Type
|
CUSTOM
|
Details
|
resulting in the product of boiling point 145° C./0.03 mmHg which
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCC)P(OCC)(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |